molecular formula C15H13NO5S B12644421 1-(Naphthylsulphonyl)-5-oxo-L-proline CAS No. 26774-80-1

1-(Naphthylsulphonyl)-5-oxo-L-proline

Cat. No.: B12644421
CAS No.: 26774-80-1
M. Wt: 319.3 g/mol
InChI Key: CJHLTELXCRYESZ-LBPRGKRZSA-N
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Description

1-(Naphthylsulphonyl)-5-oxo-L-proline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthylsulphonyl group attached to a 5-oxo-L-proline backbone, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthylsulphonyl)-5-oxo-L-proline typically involves the sulfonylation of 5-oxo-L-proline with a naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reagent addition
  • Implementation of purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthylsulphonyl)-5-oxo-L-proline can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Sulfides

    Substitution: Naphthyl-substituted derivatives

Scientific Research Applications

1-(Naphthylsulphonyl)-5-oxo-L-proline has been explored for its applications in various scientific domains:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(Naphthylsulphonyl)-5-oxo-L-proline exerts its effects is primarily through its interaction with specific molecular targets. The naphthylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The 5-oxo-L-proline backbone may facilitate binding to active sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-Naphthol: Shares the naphthyl group but lacks the sulfonyl and proline components.

    5-Oxo-L-proline: Contains the proline backbone but lacks the naphthylsulphonyl group.

    Naphthylsulfonamide: Contains the naphthylsulphonyl group but lacks the proline backbone.

Uniqueness: 1-(Naphthylsulphonyl)-5-oxo-L-proline is unique due to the combination of the naphthylsulphonyl group and the 5-oxo-L-proline backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

CAS No.

26774-80-1

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(2S)-1-naphthalen-1-ylsulfonyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H13NO5S/c17-14-9-8-12(15(18)19)16(14)22(20,21)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1

InChI Key

CJHLTELXCRYESZ-LBPRGKRZSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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